![molecular formula C21H20O4 B5719720 3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one](/img/structure/B5719720.png)
3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one
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Overview
Description
3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one, also known as BMBMC, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
Scientific Research Applications
3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been shown to induce apoptosis in cancer cells. 3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one has also been studied for its antimicrobial properties, as it has been shown to inhibit the growth of various bacteria and fungi. In addition, 3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one has been studied for its antioxidant properties, as it has been shown to scavenge free radicals and protect cells from oxidative stress.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one has also been shown to inhibit the activation of NF-κB, a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one has also been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes. In addition, 3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one has been shown to scavenge free radicals and protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one for lab experiments is its ease of synthesis. 3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one can be synthesized using simple and inexpensive reagents, making it a cost-effective compound for research. However, one of the limitations of 3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are many future directions for the research of 3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one. One potential direction is the development of 3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one as a potential anticancer drug. Further studies are needed to determine the optimal dosage and administration of 3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one for cancer treatment. Another potential direction is the development of 3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one as a potential antimicrobial agent. Further studies are needed to determine the spectrum of activity of 3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one against various bacteria and fungi. Finally, further studies are needed to determine the mechanism of action of 3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one and its potential applications in other fields such as materials science.
Synthesis Methods
The synthesis of 3-(4-tert-butylbenzoyl)-6-methoxy-4H-chromen-4-one involves the reaction of 4-methoxyphenol with tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-hydroxycoumarin in the presence of a catalyst such as potassium carbonate. The final product is obtained after purification using column chromatography.
properties
IUPAC Name |
3-(4-tert-butylbenzoyl)-6-methoxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-21(2,3)14-7-5-13(6-8-14)19(22)17-12-25-18-10-9-15(24-4)11-16(18)20(17)23/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGLHSNPAGYFFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=COC3=C(C2=O)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butylbenzoyl)-6-methoxychromen-4-one |
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